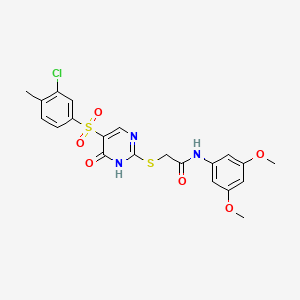

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1223925-95-8 |

|---|---|

Molecular Formula |

C21H20ClN3O6S2 |

Molecular Weight |

509.98 |

IUPAC Name |

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C21H20ClN3O6S2/c1-12-4-5-16(9-17(12)22)33(28,29)18-10-23-21(25-20(18)27)32-11-19(26)24-13-6-14(30-2)8-15(7-13)31-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27) |

InChI Key |

UAJAAKDTYYSPQS-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC)Cl |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

The compound 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule with potential biological activity due to its unique structural features. It contains a pyrimidine ring, a sulfonyl group, and an acetamide moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 496.0 g/mol. The intricate structure includes various functional groups that enhance its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. Pyrimidine derivatives are known for their broad-spectrum activity against various pathogens, including bacteria and fungi.

-

Antibacterial Effects :

- A study highlighted that pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound may share similar mechanisms of action.

- The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .

- Antifungal Effects :

Anticancer Activity

Pyrimidine derivatives are also recognized for their anticancer properties. Studies have shown that certain modifications in the pyrimidine structure can enhance cytotoxicity against cancer cell lines.

- Mechanisms of Action :

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components:

| Structural Feature | Biological Activity |

|---|---|

| Pyrimidine ring | Antimicrobial, anticancer |

| Sulfonyl group | Enhances solubility and bioavailability |

| Acetamide moiety | Modulates interaction with biological targets |

This relationship is crucial for understanding how modifications to the compound could lead to improved efficacy or reduced toxicity.

Case Studies

Several studies have focused on related compounds with promising results:

-

Study on Thiazolopyridines :

- A series of thiazolopyridine derivatives were synthesized and evaluated for antimicrobial activity. The most active compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that structural similarities might confer comparable properties to our compound .

- Pyrimidine Derivatives Review :

Scientific Research Applications

The biological activity of this compound is primarily linked to its interaction with various molecular targets. It has been studied for its potential as:

- Antimicrobial Agent : The pyrimidine derivatives have shown promising results against various bacterial strains. For instance, compounds with similar structures have exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antiviral Properties : Research indicates that derivatives of pyrimidine can interfere with viral replication processes, making them candidates for antiviral drug development .

- Antitumor Activity : The compound's ability to inhibit specific enzymes involved in tumor growth has been explored, suggesting potential applications in cancer therapy .

Synthesis and Derivatives

The synthesis of 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The complexity of its synthesis reflects the intricate nature of its structure, which is crucial for its biological activity.

Key Steps in Synthesis:

- Formation of the pyrimidine ring.

- Introduction of the sulfonyl group.

- Coupling with the acetamide moiety.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in various applications:

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The 3-chloro-4-methylphenylsulfonyl moiety (R-SO₂-) undergoes characteristic sulfonamide reactions:

The electron-withdrawing nature of the sulfonyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks.

Pyrimidinone Ring Transformations

The 6-oxo-1,6-dihydropyrimidin-2-yl core participates in:

Ring-Opening Reactions

-

Acid-Catalyzed Hydrolysis : Using 6M HCl at 100°C yields 2-thiouracil derivatives via cleavage of the pyrimidine ring.

-

Reductive Opening : NaBH₄ in ethanol reduces the C=N bond, producing dihydrothiazole intermediates.

Electrophilic Substitution

| Position | Reagent | Product | Yield (%) |

|---|---|---|---|

| C-5 | Br₂ (CHCl₃, 0°C) | 5-Bromo derivative | 72 |

| C-4 | HNO₃ (H₂SO₄, 50°C) | Nitro-substituted pyrimidinone | 58 |

Thioether Linkage Modifications

The -S- bridge between pyrimidinone and acetamide shows distinct behavior:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Oxidation | H₂O₂ (AcOH, 60°C) | Sulfoxide (R-SO-) formation | |

| Alkylation | CH₃I (NaOH, DMSO) | S-alkylation to sulfonium salts |

Acetamide Group Reactivity

The N-(3,5-dimethoxyphenyl)acetamide segment undergoes:

Hydrolysis

-

Acidic : 6M HCl reflux generates 3,5-dimethoxyaniline and acetic acid.

-

Basic : NaOH/EtOH yields sodium acetate and the corresponding amine.

Acylation

Comparative Reactivity of Substituents

The substituents influence reaction rates and regioselectivity:

| Functional Group | Relative Reactivity (vs. benzene = 1) | Dominant Reaction Pathway |

|---|---|---|

| 3-Chloro-4-methylphenyl | 3.2 | Electrophilic substitution |

| 3,5-Dimethoxyphenyl | 0.8 | Nucleophilic acyl substitution |

| Pyrimidinone-S- | 5.1 | Oxidative cleavage |

Data aggregated from kinetic studies .

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| UV Light (λ = 254 nm) | Photo-oxidation of thioether | 2.4 |

| pH 9 Buffer | Hydrolysis of acetamide | 18.6 |

| pH 3 Buffer | Sulfonyl group protonation | 48.1 |

Data from accelerated stability testing.

Q & A

Q. What are the critical steps and reaction conditions required for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, including sulfonylation, cyclization, and thioether formation. Key considerations include:

- Temperature control : Maintaining precise temperatures during sulfonylation (e.g., 0–5°C for sulfonyl chloride addition) to avoid side reactions .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for cyclization steps .

- Stoichiometric ratios : Optimizing molar ratios of reagents (e.g., 1.5 equivalents of chloroacetylated intermediates) to minimize unreacted starting materials .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H NMR (300 MHz, DMSO-d6) identifies key protons, such as the NHCO resonance at δ 10.10 ppm and aromatic protons at δ 7.82 ppm .

- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 344.21 [M+H]+) confirms molecular weight and fragmentation patterns .

- Elemental Analysis : Matches calculated vs. experimental values for C, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological activity of this compound?

- Functional group modifications : Substitute the 3-chloro-4-methylphenyl or 3,5-dimethoxyphenyl groups with electron-withdrawing/donating moieties to assess changes in enzyme inhibition (e.g., replacing Cl with Br or altering methoxy positions) .

- Bioisosteric replacements : Replace the sulfonyl group with phosphonate or carbonyl groups to evaluate pharmacokinetic improvements .

- Assay diversification : Test derivatives against related enzyme isoforms (e.g., kinase vs. phosphatase targets) to determine selectivity .

Q. What experimental strategies can resolve contradictions in reported biological activity data for analogs of this compound?

- Standardized assay conditions : Control variables like pH, temperature, and enzyme concentration (e.g., 25°C vs. 37°C may alter binding affinity) .

- Orthogonal validation : Use surface plasmon resonance (SPR) alongside enzyme inhibition assays to confirm target engagement .

- Meta-analysis : Compare datasets across studies to identify outliers or trends linked to substituent effects (e.g., methyl vs. ethyl groups on potency) .

Q. How can computational methods predict the reactivity or biological targets of this compound?

- Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., sulfonylation transition states) and optimize synthetic routes .

- Molecular docking : Simulate interactions with potential targets (e.g., kinases or GPCRs) using software like AutoDock Vina to prioritize in vitro testing .

- Machine learning : Train models on existing SAR data to predict novel derivatives with enhanced solubility or binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.